molecular formula C11H16F2O2 B13076694 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one

Katalognummer: B13076694
Molekulargewicht: 218.24 g/mol
InChI-Schlüssel: FAISDSDIWUKAPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one is an organic compound characterized by the presence of a difluoropropanoyl group attached to a cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-ethylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can also enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The difluoropropanoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the difluoropropanoyl group and the cyclohexanone ring makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H16F2O2

Molekulargewicht

218.24 g/mol

IUPAC-Name

2-(2,2-difluoropropanoyl)-4-ethylcyclohexan-1-one

InChI

InChI=1S/C11H16F2O2/c1-3-7-4-5-9(14)8(6-7)10(15)11(2,12)13/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

FAISDSDIWUKAPQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(=O)C(C1)C(=O)C(C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.